2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine is an organic compound known for its strong basicity and catalytic properties. It is a derivative of tetramethylguanidine, which is widely used in various chemical reactions due to its high nucleophilicity and basicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine typically involves the reaction of tetramethylguanidine with diphenylphosphinothioyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0°C to 10°C, to control the exothermic nature of the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield. The final product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diphenylphosphinothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted guanidines.
Scientific Research Applications
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine has several applications in scientific research:
Chemistry: It is used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine exerts its effects is primarily through its strong basicity and nucleophilicity. It acts as a catalyst by donating electron pairs to electrophilic centers, thereby facilitating various chemical reactions. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved include nucleophilic addition, substitution, and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative with similar basicity but different steric properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base used in various organic reactions.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar to DBU, used as a base in organic synthesis.
Uniqueness
2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine is unique due to the presence of the diphenylphosphinothioyl group, which imparts distinct electronic and steric properties. This makes it a versatile reagent in organic synthesis, capable of facilitating reactions that other bases might not efficiently catalyze.
Properties
IUPAC Name |
2-diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N3PS/c1-19(2)17(20(3)4)18-21(22,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPHKQGAFSRQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.